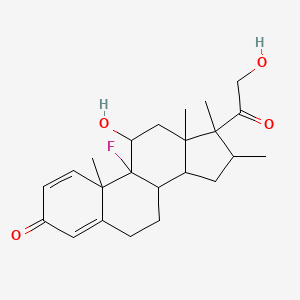
9-Fluoro-11,21-dihydroxy-16,17-dimethylpregna-1,4-diene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimesone typically involves multiple steps, starting with a Michael addition followed by a Dieckmann cyclization, basic ester hydrolysis, and thermal decarboxylation . The process is robust and yields gram quantities of the product, making it suitable for both academic and industrial settings .
Industrial Production Methods
In industrial settings, the synthesis of Dimesone can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of pre-purchased sodium ethoxide instead of generating it in situ offers a safer and more efficient approach .
Analyse Des Réactions Chimiques
Types of Reactions
Dimesone undergoes various chemical reactions, including:
Oxidation: Dimesone can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert Dimesone into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Dimesone molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Dimesone has a wide range of applications in scientific research, including:
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Dimesone exerts its effects by binding to glucocorticoid receptors, which leads to changes in gene expression and subsequent modulation of various physiological processes. The binding of Dimesone to these receptors decreases vasodilation and permeability of capillaries, as well as reduces leukocyte migration to sites of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexamethasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A corticosteroid used to treat a variety of inflammatory and autoimmune conditions.
Hydrocortisone: A naturally occurring glucocorticoid with similar mechanisms of action.
Uniqueness of Dimesone
Dimesone is unique due to its specific chemical structure, which includes a fluorine atom at the 9α position and hydroxyl groups at the 11β and 21 positions. This structure contributes to its distinct pharmacological properties and makes it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C23H31FO4 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16,17-tetramethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H31FO4/c1-13-9-17-16-6-5-14-10-15(26)7-8-20(14,2)23(16,24)18(27)11-21(17,3)22(13,4)19(28)12-25/h7-8,10,13,16-18,25,27H,5-6,9,11-12H2,1-4H3 |
Clé InChI |
FXBVINCSIJOIGL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C)C(=O)CO)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


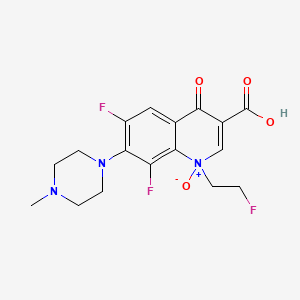
![trans-(+/-)-Dihydro-3,4-bis[[3-Methoxy-4-(phenylMethoxy)phenyl]Methyl]-2(3H)-furanone](/img/structure/B15125905.png)
![[1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B15125911.png)
![3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid](/img/structure/B15125913.png)
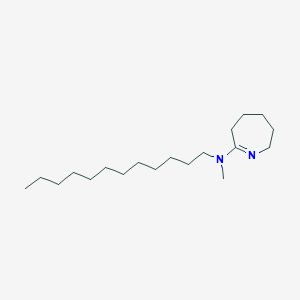
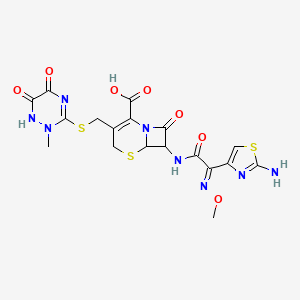
![4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline](/img/structure/B15125927.png)
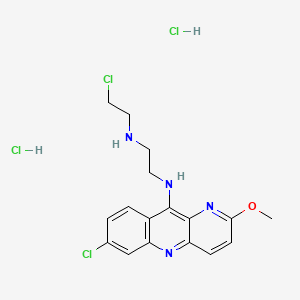
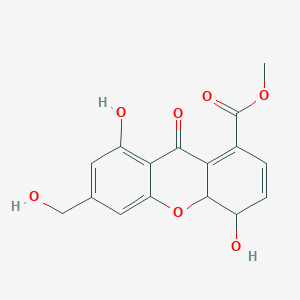
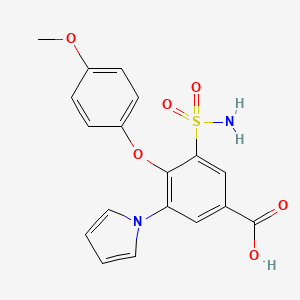
![6-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine](/img/structure/B15125963.png)

![3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine](/img/structure/B15125978.png)

